

Technical Guide: Physicochemical Properties of 2,3-Diethyl-5-methylpyrazine-¹³C₂

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Compound of Interest

Compound Name: 2,3-Diethyl-5-methylpyrazine-¹³C₂

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,3-Diethyl-5-methylpyrazine-¹³C₂, a stable isotope-labeled compound. Given the specificity of this isotopically labeled version, this guide synthesizes data from its unlabeled analogue, 2,3-Diethyl-5-methylpyrazine, and integrates theoretical and practical considerations for the ¹³C₂-labeled variant. This document is intended to serve as a key resource for researchers utilizing this compound in metabolic studies, flavor analysis, and as an internal standard in quantitative analytical methods.

Introduction

2,3-Diethyl-5-methylpyrazine is a heterocyclic aromatic compound known for its nutty and roasted aroma, making it a significant component in the flavor profile of various foods such as coffee and baked goods. The ¹³C₂ isotopically labeled version, 2,3-Diethyl-5-methylpyrazine-¹³C₂, serves as a crucial tool in analytical and metabolic research. The incorporation of two carbon-13 atoms provides a distinct mass shift, enabling its use as an internal standard for accurate quantification by mass spectrometry and for tracing metabolic pathways in complex biological systems.

Physical and Chemical Properties

Detailed experimental data for the physical characteristics of 2,3-Diethyl-5-methylpyrazine- $^{13}\text{C}_2$ are not extensively published. However, the properties of its unlabeled counterpart, 2,3-Diethyl-5-methylpyrazine, are well-documented and serve as a reliable proxy for most physical characteristics, as the substitution of ^{12}C with ^{13}C isotopes does not significantly alter bulk physical properties such as boiling point, density, or refractive index. Spectroscopic properties, however, are predictably altered by the isotopic labeling.

Quantitative Data Summary

The following table summarizes the known physical and chemical data for the unlabeled 2,3-Diethyl-5-methylpyrazine.

Property	Value	Notes
Molecular Formula	$\text{C}_9\text{H}_{14}\text{N}_2$	Unlabeled
$^9\text{C}_7^{13}\text{C}_2\text{H}_{14}\text{N}_2$	$^{13}\text{C}_2$ Labeled	
Molecular Weight	150.22 g/mol	Unlabeled
152.22 g/mol	$^{13}\text{C}_2$ Labeled	
Boiling Point	191-193 °C at 760 mmHg	[1][2]
Density	0.949 g/mL at 25 °C	[3][4]
Refractive Index (n_D^{20})	1.498	[3][4]
Water Solubility	1636 mg/L at 25 °C (estimated)	[1][2]
Flash Point	80 °C (closed cup)	[4][5]
Appearance	Clear, colorless to pale yellow liquid	[6][7]
Odor	Roasted, nutty	[6]

Effects of $^{13}\text{C}_2$ Isotopic Labeling

The primary differences between 2,3-Diethyl-5-methylpyrazine and its $^{13}\text{C}_2$ -labeled analogue arise from the mass difference of the carbon isotopes.

- **Molecular Weight:** The molecular weight is increased by approximately 2.00 Da, corresponding to the two additional neutrons in the two ^{13}C atoms. This mass shift is the basis for its use as an internal standard in mass spectrometry.
- **Spectroscopic Properties:**
 - **Mass Spectrometry (MS):** The molecular ion peak (M^+) and any fragments containing the labeled carbon atoms will be shifted by +2 m/z units in the mass spectrum.
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The presence of ^{13}C will result in ^{13}C - ^{13}C and ^{13}C - ^1H spin-spin coupling, which can provide valuable structural information. The chemical shifts of the labeled carbons will be observable in a ^{13}C NMR spectrum, and the signals of adjacent protons may show additional splitting in a ^1H NMR spectrum.
- **Bulk Physical Properties:** Properties such as boiling point, density, and refractive index are not expected to change significantly with the incorporation of two ^{13}C atoms, as these properties are primarily influenced by intermolecular forces, which are not substantially affected by this level of isotopic substitution.

Experimental Protocols

The following sections describe general experimental methodologies for the determination of the key physical properties and for the analytical characterization of 2,3-Diethyl-5-methylpyrazine- $^{13}\text{C}_2$.

Determination of Physical Properties

- **Boiling Point Determination (Capillary Method):**
 - A small amount of the liquid sample is placed in a fusion tube.
 - A capillary tube, sealed at one end, is inverted and placed into the liquid.
 - The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus.
 - The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.

- The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.^{[8][9]}
- Density Measurement (Pycnometer Method):
 - The mass of a clean, dry pycnometer (a small glass flask of a known volume) is accurately measured.
 - The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and the mass is measured again.
 - The temperature of the liquid is recorded.
 - The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
- Refractive Index Measurement (Abbe Refractometer):
 - A few drops of the liquid sample are placed on the prism of an Abbe refractometer.
 - The prisms are closed, and a light source is used to illuminate the sample.
 - The refractometer is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
 - The refractive index is read from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.^{[7][10]}

Analytical Characterization Workflow

The identity, purity, and isotopic enrichment of 2,3-Diethyl-5-methylpyrazine-¹³C₂ are typically confirmed using a combination of chromatographic and spectroscopic techniques.

- Identity Confirmation and Purity Assessment (GC-MS and GC-FID):
 - Gas Chromatography-Mass Spectrometry (GC-MS): A diluted sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter a mass spectrometer. The retention time of the main peak is

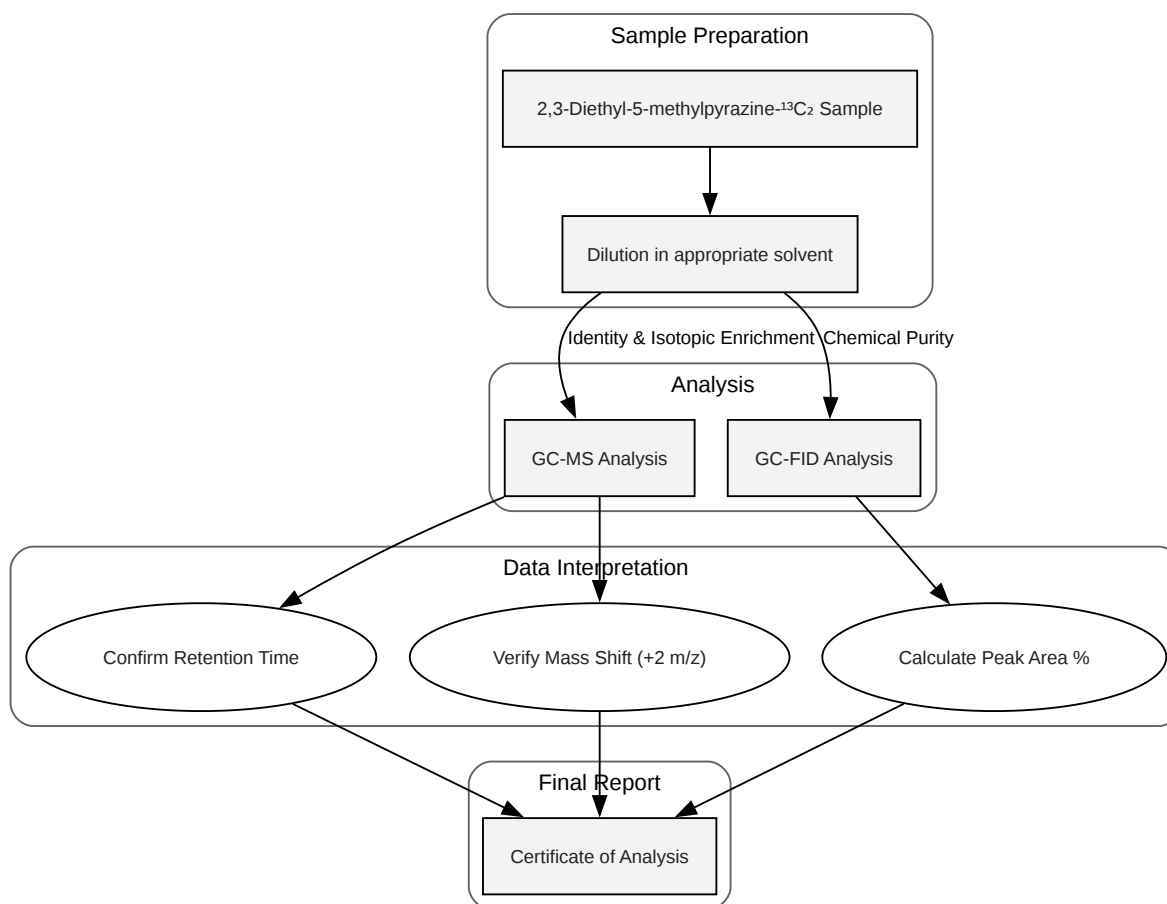
compared to that of an unlabeled standard to confirm its identity. The mass spectrum will show the molecular ion peak shifted by +2 m/z, confirming the isotopic labeling.

- Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is used for quantitative analysis to determine the chemical purity of the compound. The area of the main peak relative to the total area of all peaks in the chromatogram provides a measure of the purity.^{[11][12]}

Visualizations

Characterization Workflow

The following diagram illustrates a typical workflow for the analytical characterization of 2,3-Diethyl-5-methylpyrazine-¹³C₂.



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Analytical workflow for 2,3-Diethyl-5-methylpyrazine-¹³C₂.

This document provides a foundational understanding of the physical characteristics and analytical considerations for 2,3-Diethyl-5-methylpyrazine-¹³C₂. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier and to perform in-house verification of its properties.

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